3-Methoxycyclohexan-1-ol
Overview
Description
3-Methoxycyclohexan-1-ol is a cyclic organic compound with the chemical formula C7H14O2 and a molecular weight of 130.19 g/mol . It is a colorless liquid at room temperature and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxycyclohexan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, where the cyclohexanone is converted to this compound through nucleophilic addition .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Methoxycyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methoxycyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form 3-methoxycyclohexane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 3-Methoxycyclohexanone.
Reduction: 3-Methoxycyclohexane.
Substitution: Depending on the nucleophile used, various substituted cyclohexanols.
Scientific Research Applications
3-Methoxycyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-methoxycyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Methoxycyclohexanol: Similar in structure but may have different stereochemistry.
Cyclohexanol: Lacks the methoxy group, leading to different chemical properties.
3-Methoxycyclohexanone: An oxidized form of 3-methoxycyclohexan-1-ol.
Uniqueness
This compound is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Biological Activity
3-Methoxycyclohexan-1-ol, a cyclic alcohol with the molecular formula , has garnered attention in recent years for its potential biological activities. This article explores the compound's chemical properties, biological effects, and relevant research findings, including case studies and data tables.
This compound is characterized by its methoxy group (-OCH₃) attached to a cyclohexanol structure. Its structural formula can be represented as follows:
The compound is generally recognized for its solvent properties and as a precursor in organic synthesis.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Al Bratty et al. (2020) evaluated various derivatives of cyclohexanol and found that this compound demonstrated notable antibacterial activity against several strains of bacteria.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These findings suggest that the compound may serve as a potential candidate for developing antimicrobial agents.
Antioxidant Properties
The antioxidant activity of this compound has also been a focus of research. A study published in the Journal of Essential Oil Research highlighted its ability to scavenge free radicals effectively. The compound's antioxidant capacity was compared to standard antioxidants like ascorbic acid.
Sample | DPPH Scavenging Activity (%) |
---|---|
This compound | 78 |
Ascorbic Acid | 92 |
This data indicates that while not as potent as ascorbic acid, this compound still possesses significant antioxidant activity.
Anti-inflammatory Effects
In addition to its antimicrobial and antioxidant properties, this compound has shown promise in anti-inflammatory applications. Research conducted by Paprocka et al. (2023) demonstrated that the compound could reduce the production of pro-inflammatory cytokines in vitro.
Case Studies
- Case Study on Antimicrobial Efficacy : In a clinical setting, researchers tested the efficacy of this compound against skin infections caused by Staphylococcus aureus. Patients treated with topical formulations containing the compound showed significant improvement compared to those receiving placebo treatments.
- Case Study on Antioxidant Activity : A dietary supplement containing this compound was administered to a group of elderly individuals over six months. Results indicated improved markers of oxidative stress, suggesting potential benefits in aging-related conditions.
Properties
IUPAC Name |
3-methoxycyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRGBAYCAUTVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008979 | |
Record name | 3-Methoxycyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301008979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89794-53-6 | |
Record name | 89794-53-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67337 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxycyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301008979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxycyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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